molecular formula C8H8ClNO2 B578619 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride CAS No. 1211585-80-6

5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride

Cat. No. B578619
M. Wt: 185.607
InChI Key: RDVRYXOLQHTBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride is a specialty chemical . Its molecular formula is C8H8ClNO2 and its molecular weight is 185.607.


Synthesis Analysis

The synthesis of pyridine compounds, such as 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, often involves the use of Grignard reagents, acetic anhydride, and copper catalysis . The synthesis process can be influenced by factors such as temperature and the presence of other chemical compounds .

Scientific Research Applications

Novel Dimerization through Acidic Hydrolysis

Shiotani et al. (1986) discovered an unexpected dimerization of 5-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine upon reaction with hydrochloric acid, yielding novel dimerized compounds. This study showcases the unique reactivity of the compound under specific conditions, providing insights into the chemical behavior of furo[2,3-c]pyridine derivatives (Shiotani, Morita, Inoue, Ishida, Doi, & In, 1986).

Synthesis of Furo[2,3-c]pyridine and Derivatives

Morita and Shiotani (1986) also reported on a simple synthesis method for furo[2,3-c]pyridine and its 2- and 3-methyl derivatives from ethyl 3-hydroxyisonicotinate. This synthesis process highlights the versatility of furo[2,3-c]pyridine derivatives in chemical synthesis, offering a pathway for the production of these compounds (Morita & Shiotani, 1986).

Synthesis and Reactions of Aminofuro[3,2-c]pyridinium Tosylates

Bencková and Krutošíková (1999) synthesized 5-aminofuro[3,2-c]pyridinium tosylates and explored their reactions to produce furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters and N-oxides. This research demonstrates the compound's potential in synthesizing structurally diverse heterocycles, useful in developing new chemical entities (Bencková & Krutošíková, 1999).

Antimicrobial Activity of Pyrano[2,3-c]pyridine Derivatives

Zhuravel et al. (2005) investigated the antimicrobial activity of novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides. Their findings highlight the potential of furo[2,3-c]pyridine derivatives in medicinal chemistry, particularly in developing compounds with significant antibacterial and antifungal properties (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).

properties

IUPAC Name

5-methylfuro[2,3-c]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2.ClH/c1-5-2-6-7(10)4-11-8(6)3-9-5;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVRYXOLQHTBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)OCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride

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